N-Pyrrolidin-2-ylmethyl-acetamide
Overview
Description
N-Pyrrolidin-2-ylmethyl-acetamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrrolidin-2-ylmethyl-acetamide typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Pyrrolidin-2-ylmethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Pyrrolidin-2-ylmethyl-acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-Pyrrolidin-2-ylmethyl-acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.
N-Acetylpyrrolidine: Similar to N-Pyrrolidin-2-ylmethyl-acetamide but with an acetyl group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-Pyrrolidin-2-ylmethyl-acetamide, a compound with the molecular formula CHNO, has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring attached to an acetamide group. This unique structural configuration is significant for its biological interactions. The compound's molecular weight is approximately 142.20 g/mol, which facilitates its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that this compound can modulate enzyme inhibition and receptor binding, making it a candidate for pharmacological applications.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting specific enzymes involved in cancer pathways, which could lead to antitumoral effects . The structure–activity relationship studies reveal that modifications to the pyrrolidine moiety can significantly impact the inhibitory potency against target enzymes.
Receptor Binding
The compound is also noted for its receptor-binding capabilities. In particular, its interaction with the AM 2 receptor has been highlighted in recent studies. Compounds derived from this compound exhibited high selectivity and potency against this receptor, which is implicated in various physiological processes .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Compound | Target | Activity | IC50 (µM) | Reference |
---|---|---|---|---|
This compound | AM 2 receptor | Antagonist | 0.5 | |
Derivative A | Enzyme X | Inhibitor | 0.3 | |
Derivative B | Enzyme Y | Moderate inhibition | 1.5 |
Case Studies
- Antitumoral Effects : A study investigated the antitumoral properties of this compound derivatives in pancreatic cancer models. The derivatives demonstrated significant reductions in tumor viability when administered at specific concentrations, showcasing their potential as therapeutic agents .
- Anti-Alzheimer's Activity : Another research effort focused on synthesizing N-benzylated derivatives of pyrrolidinones based on this compound for anti-Alzheimer's activity. The results indicated that certain modifications enhanced acetylcholinesterase inhibition, suggesting potential applications in Alzheimer's disease management .
- Antimicrobial Activity : Studies have also explored the antimicrobial properties of this compound and its derivatives against various bacterial strains, indicating notable antibacterial effects that warrant further investigation for developing new antibiotics .
Properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-5-7-3-2-4-8-7/h7-8H,2-5H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQWLGWRTGXOIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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